3-{(E)-[2-(4,5-diphenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl}phenol
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Overview
Description
3-{(E)-[2-(4,5-diphenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl}phenol is a complex organic compound that features a thiazole ring, a hydrazone linkage, and a phenolic group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(E)-[2-(4,5-diphenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl}phenol typically involves the condensation of 2-(4,5-diphenyl-1,3-thiazol-2-yl)hydrazine with 3-formylphenol under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing industrial-scale purification techniques such as large-scale chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenolic group can undergo oxidation to form quinones.
Reduction: The hydrazone linkage can be reduced to form hydrazines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
3-{(E)-[2-(4,5-diphenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl}phenol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The thiazole ring and hydrazone linkage allow it to bind to proteins and nucleic acids, potentially inhibiting their function. This binding can disrupt cellular processes, leading to antimicrobial or anticancer effects. The phenolic group can also participate in redox reactions, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds like thiazole blue tetrazolium bromide (MTT) share the thiazole ring structure and are used in cell viability assays.
Hydrazones: Compounds with hydrazone linkages, such as phenylhydrazones, are used in various chemical and biological applications.
Phenolic compounds: Similar to other phenolic compounds, it can undergo oxidation and participate in hydrogen bonding.
Uniqueness
What sets 3-{(E)-[2-(4,5-diphenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl}phenol apart is the combination of these three functional groups in a single molecule. This unique structure allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
3-[(E)-[(4,5-diphenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3OS/c26-19-13-7-8-16(14-19)15-23-25-22-24-20(17-9-3-1-4-10-17)21(27-22)18-11-5-2-6-12-18/h1-15,26H,(H,24,25)/b23-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXRQTQCFCBADS-HZHRSRAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)NN=CC3=CC(=CC=C3)O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)N/N=C/C3=CC(=CC=C3)O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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